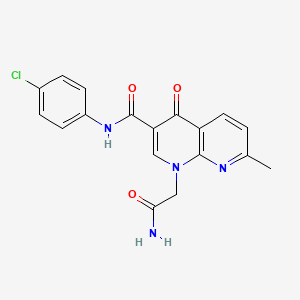

![molecular formula C17H18N2OS B2977206 (4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine CAS No. 931292-65-8](/img/structure/B2977206.png)

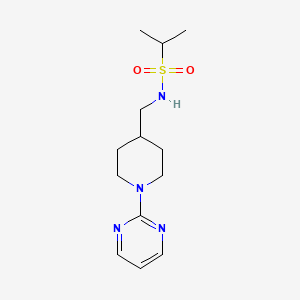

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-{[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]thio}phenyl)amine, commonly referred to as 4-FMA, is a synthetic compound that has been studied for its potential applications in scientific research. 4-FMA is a derivative of the amphetamine family of compounds and has been studied for its effects on the central nervous system.

Scientific Research Applications

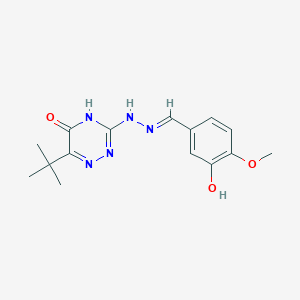

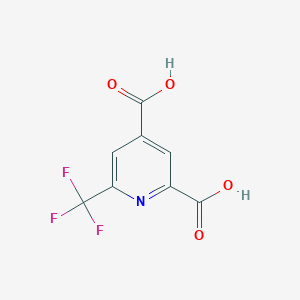

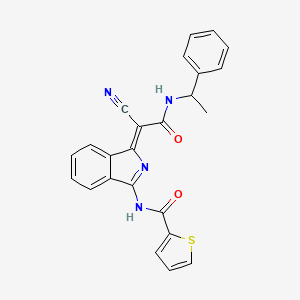

Novel HIV-1 and JSP-1 Inhibitors

A study conducted by Kamila et al. (2011) focused on the synthesis of derivatives that could potentially inhibit HIV-1 and JSP-1. This research synthesized derivatives through the condensation reaction of 3-phenyl-2-thioxothiazolidin-4-ones with suitably substituted 2-(1H-indol-3-yl)-2-oxoacetaldehyde under microwave conditions. These derivatives exhibit potential as HIV-1 and JSP-1 inhibitors, highlighting the compound's significance in medicinal chemistry for developing new therapeutic agents against HIV-1 and JSP-1 infections Kamila, Sukanta, et al. (2011).

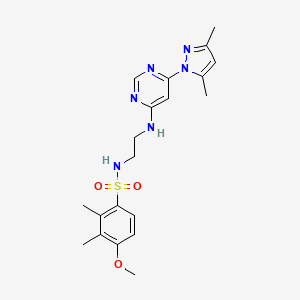

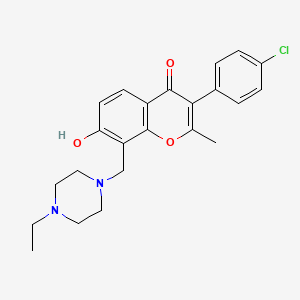

Fluorescence Enhancement

Yang et al. (2002) explored the synthesis, structure, and photochemical behavior of trans isomers of 4-(N-phenylamino)stilbene and its derivatives, comparing them to 4-aminostilbene. The introduction of N-phenyl substituents led to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state. This research provides insights into the "amino conjugation effect," which could be beneficial for designing fluorescent materials with high quantum yields and low photoisomerization quantum yields Yang, Jye‐Shane, et al. (2002).

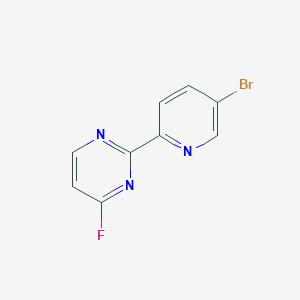

Security Ink Applications

Lu and Xia (2016) synthesized a novel V-shaped molecule, showcasing a profound intramolecular charge transfer (ICT) effect, leading to morphology-dependent fluorochromism in highly contrasted colors. This effect is induced by mechanical force or surrounding pH stimuli, demonstrating potential applications as a security ink. The organic solution of this compound, when mixed with CF3COOH, shows promise as a security ink without the need for a covering reagent Lu, Xiao-lin, et al. (2016).

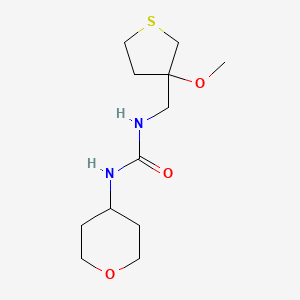

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the indole derivative.

Mode of action

The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some indole derivatives have been found to cause a loss in the mitochondrial membrane potential .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to activate caspase-9 and -3, which cleave PARP-1, and caspase-8, which is involved in the extrinsic apoptotic pathway .

Result of action

The molecular and cellular effects of indole derivatives can vary widely. For example, some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-(4-aminophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12(21-15-8-6-14(18)7-9-15)17(20)19-11-10-13-4-2-3-5-16(13)19/h2-9,12H,10-11,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJQWIAZGQNJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)

![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)

![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)